molecular formula C5H6N2O2S B112318 5-Amino-3-methylisothiazole-4-carboxylic acid CAS No. 22131-51-7

5-Amino-3-methylisothiazole-4-carboxylic acid

Cat. No. B112318
CAS RN: 22131-51-7
M. Wt: 158.18 g/mol
InChI Key: AQBUEVXOULPURO-UHFFFAOYSA-N
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Description

5-Amino-3-methylisothiazole-4-carboxylic acid is a chemical compound with the molecular formula C5H6N2O2S .


Molecular Structure Analysis

The molecular weight of 5-Amino-3-methylisothiazole-4-carboxylic acid is 159.19 . The IUPAC name is 5-amino-3-methyl-1H-1lambda3-isothiazole-4-carboxylic acid . The InChI code is 1S/C5H7N2O2S/c1-2-3 (5 (8)9)4 (6)10-7-2/h10H,6H2,1H3, (H,8,9) .


Chemical Reactions Analysis

5-Amino-3-methylisothiazole-4-carboxylic acid can be used in the synthesis of a new class of bioactive peptides .


Physical And Chemical Properties Analysis

5-Amino-3-methylisothiazole-4-carboxylic acid is a beige solid . The storage temperature is room temperature .

Scientific Research Applications

Peptide Synthesis

AMIA has been explored as a novel unnatural amino acid in the solid-phase synthesis of α/β-mixed peptides . These hybrid peptides, consisting of both α and β-amino acids, show great promise as peptidomimetics, potentially serving as therapeutic agents. The incorporation of AMIA into peptide chains could lead to the development of new bioactive peptides with various biological activities.

Therapeutic Agent Development

Isoxazoles, the class of compounds to which AMIA belongs, have been tested for their anticancer, anti-inflammatory, and antibacterial activities . The bifunctional nature of AMIA, containing both an amino and carboxylic group, makes it a valuable compound in the development of new therapeutic agents with increased potency and lower toxicity.

Pharmacological Studies

AMIA serves as a precursor for pharmacological studies, particularly in the synthesis of MMP12 inhibitors and Aurora kinase inhibitors . These inhibitors are crucial in the study of cancer and other diseases where these enzymes play a significant role.

Anticancer Research

The derivatives of isothiazole compounds, like AMIA, have been investigated for their antiproliferative activity towards human leukemia cells . This suggests that AMIA could be a key compound in the synthesis of new anticancer agents.

Proteomics Research

AMIA is used in proteomics research due to its unique structure and properties. It can be utilized in the study of protein structure and function, as well as in the identification of novel protein interactions .

Chemical Synthesis Studies

AMIA may be used in chemical synthesis studies to develop novel classes of compounds. Its unique structure allows for the exploration of new synthetic pathways and the creation of compounds with potential industrial and pharmaceutical applications .

Bioactive Peptide Synthesis

The application of AMIA in the synthesis of bioactive peptides is a significant area of research. These peptides could have a range of biological activities and potential uses in therapeutic treatments .

Drug Discovery

The isoxazole moiety present in AMIA is part of many FDA and EMA-approved drugs . Research into AMIA’s applications could contribute to the discovery of new drugs with isoxazole components, offering benefits such as enhanced efficacy and reduced side effects.

Safety and Hazards

The safety information for 5-Amino-3-methylisothiazole-4-carboxylic acid is available in the Material Safety Data Sheet (MSDS) . The hazard statements include H302, H315, H320, and H335 . The precautionary statements include P261, P302+P352, P280, and P305 +P351+P338 .

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It has been noted that the amino group of this compound and its derivatives remains nonreactive in reactions with acyl- and alkyl donors . This suggests that the compound may interact with its targets in a unique manner, potentially through non-covalent interactions.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis or modification pathways.

Result of Action

It has been suggested that this compound may have various biological activities , indicating that it could have multiple effects at the molecular and cellular level.

properties

IUPAC Name

5-amino-3-methyl-1,2-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-2-3(5(8)9)4(6)10-7-2/h6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBUEVXOULPURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176660
Record name 3-Methyl-5-aminoisothiazolo-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836038
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Amino-3-methylisothiazole-4-carboxylic acid

CAS RN

22131-51-7
Record name 3-Methyl-5-aminoisothiazolo-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-5-aminoisothiazolo-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-3-methyl-1,2-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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